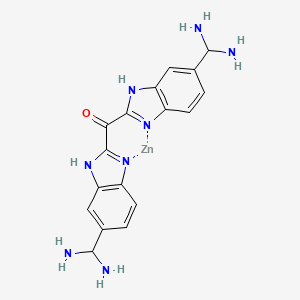
Bis(5-amidino-benzimidazolyl)methanone ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bis(5-Amidino-Benzimidazolyl)Methanone Zinc involves the preparation of benzimidazole derivatives. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at an elevated temperature
Chemical Reactions Analysis
Bis(5-Amidino-Benzimidazolyl)Methanone Zinc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Bis(5-Amidino-Benzimidazolyl)Methanone Zinc has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It has been studied for its potential as an inhibitor of enzymes such as trypsin.
Industry: It is used in the development of new materials and catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of Bis(5-Amidino-Benzimidazolyl)Methanone Zinc involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of trypsin by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . This interaction can lead to various biological effects, including the inhibition of protein degradation.
Comparison with Similar Compounds
Bis(5-Amidino-Benzimidazolyl)Methanone Zinc can be compared to other benzimidazole derivatives, such as:
Bis(5-Amidino-2-Benzimidazolyl)Methanone: Similar in structure but lacks the zinc component.
Bis(5-Amidino-Benzimidazolyl)Methane: Another similar compound but with different functional groups.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C17H18N8OZn |
|---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
bis[6-(diaminomethyl)-1H-benzimidazol-2-yl]methanone;zinc |
InChI |
InChI=1S/C17H18N8O.Zn/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17;/h1-6,14-15H,18-21H2,(H,22,24)(H,23,25); |
InChI Key |
FHZKMBPSNGVTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(N)N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(N)N.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















